molecular formula C13H19NO3S B2458917 Ethyl 3-methyl-5-pivalamidothiophene-2-carboxylate CAS No. 477567-29-6

Ethyl 3-methyl-5-pivalamidothiophene-2-carboxylate

Cat. No.: B2458917
CAS No.: 477567-29-6
M. Wt: 269.36
InChI Key: NSKDSNXRFHPZNK-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-5-pivalamidothiophene-2-carboxylate is a synthetic organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of an ethyl ester group, a methyl group, and a pivalamide group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-methyl-5-pivalamidothiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide and a strong base such as sodium hydride.

    Esterification: The carboxylic acid group on the thiophene ring is esterified using ethanol and a catalytic amount of sulfuric acid to form the ethyl ester.

    Amidation: The pivalamide group is introduced through an amidation reaction using pivaloyl chloride and ammonia or an amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-5-pivalamidothiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.

    Reduction: Reduction of the ester group to an alcohol can be achieved using lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like bromine or chlorine, Lewis acids as catalysts.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Ethyl 3-methyl-5-pivalamidothiophene-2-carbinol.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Ethyl 3-methyl-5-pivalamidothiophene-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the development of organic semiconductors and materials with specific electronic properties.

Mechanism of Action

The mechanism of action of ethyl 3-methyl-5-pivalamidothiophene-2-carboxylate depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The pivalamide group can enhance the compound’s stability and bioavailability, while the thiophene ring can facilitate interactions with biological targets through π-π stacking and hydrogen bonding.

Comparison with Similar Compounds

Ethyl 3-methyl-5-pivalamidothiophene-2-carboxylate can be compared with other thiophene derivatives such as:

    Ethyl 3-methylthiophene-2-carboxylate: Lacks the pivalamide group, which may result in different biological activity and stability.

    3-Methyl-5-pivalamidothiophene-2-carboxylic acid: Lacks the ethyl ester group, affecting its solubility and reactivity.

    Ethyl 3-methyl-2-thiophenecarboxylate: Lacks the pivalamide group and has different substitution patterns on the thiophene ring.

The presence of the pivalamide group in this compound makes it unique, potentially enhancing its stability and bioavailability compared to similar compounds.

Properties

IUPAC Name

ethyl 5-(2,2-dimethylpropanoylamino)-3-methylthiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3S/c1-6-17-11(15)10-8(2)7-9(18-10)14-12(16)13(3,4)5/h7H,6H2,1-5H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSKDSNXRFHPZNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)NC(=O)C(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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